molecular formula C19H16N4O4S2 B2681591 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049468-60-1

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2681591
CAS No.: 1049468-60-1
M. Wt: 428.48
InChI Key: XBZAWBPYSVBGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a highly potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key member of the AMP-activated protein kinase (AMPK)-related family and serves as a critical regulator of the transcriptional coactivators CRTC2 and CRTC3, thereby influencing the CREB-regulated transcription coactivator (CRTC)/CREB pathway (Source) . This specific inhibition makes it an invaluable pharmacological probe for dissecting the role of SIK3 in hepatic gluconeogenesis and lipid metabolism, providing insights into potential therapeutic avenues for metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) (Source) . Beyond metabolism, research utilizing this compound has illuminated its signifcant research value in oncology. By inhibiting SIK3, it modulates the Hippo signaling pathway and promotes the nuclear localization of Yes-associated protein (YAP), a key oncoprotein, which can impact cancer cell proliferation and survival (Source) . Its high selectivity profile over other SIK isoforms (SIK1 and SIK2) and AMPK itself allows for precise interrogation of SIK3-specific functions in complex biological systems, establishing this molecule as a cornerstone compound for investigating CREB-mediated transcription, energy homeostasis, and YAP-dependent oncogenic mechanisms.

Properties

IUPAC Name

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-27-14-4-2-3-12(9-14)16-10-23-17(11-28-19(23)22-16)18(24)21-13-5-7-15(8-6-13)29(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZAWBPYSVBGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering short reaction times and good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reaction vessels and conditions to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs:

Compound Name R6 R3 (Carboxamide) Molecular Formula Molecular Weight Key Properties References
Target Compound 3-Methoxyphenyl 4-Sulfamoylphenyl C19H16N4O3S2 412.48 g/mol High polarity due to sulfamoyl group
6-(3-Methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI69788) 3-Methoxyphenyl Pyridin-4-yl C18H14N4O2S 350.39 g/mol Lower solubility vs. target; pyridine confers basicity
6-(4-Fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI72427) 4-Fluorophenyl Pyridin-3-yl C17H11FN4OS 338.36 g/mol Moderate lipophilicity; fluorophenyl enhances metabolic stability
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 4-Chlorophenyl Acetamide-linked pyridinyl C18H12Cl2N4OS 411.28 g/mol High melting point (215–217°C); chloro groups increase rigidity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid 4-Chlorophenyl Carboxylic acid C12H7ClN2O2S 294.71 g/mol Acidic group reduces cell permeability
Key Observations:
  • Sulfamoyl vs.
  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 5f, BI72427) enhance metabolic stability but may reduce solubility. The target’s methoxy group (-OCH₃) is electron-donating, possibly altering electronic interactions with biological targets .
Cytotoxicity and Anticancer Activity:
  • Compound 5l (): A 4-chlorophenyl analog exhibited potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), surpassing sorafenib (IC50 = 5.2 µM). Its VEGFR2 inhibition (5.72% at 20 µM) suggests a mechanism tied to kinase modulation .
  • Hydrazide Derivatives (): Arylidenehydrazides (e.g., 3c) showed selective activity against prostate cancer (PC-3, log10GI50 < -8.00), highlighting the importance of the carboxamide side chain .
  • Target Compound: The sulfamoyl group may enhance binding to enzymes like carbonic anhydrases or kinases, though direct data are needed.
Enzyme Inhibition:
  • MMV1/MMV3 (): Imidazo-thiadiazole inhibitors of CntA (a bacterial enzyme) demonstrate scaffold versatility. The target’s sulfamoyl group could mimic similar interactions in enzyme pockets .
  • VEGFR2 Inhibition : The 4-chlorophenyl group in 5l correlates with kinase inhibition, whereas the target’s 3-methoxyphenyl may shift selectivity to other targets (e.g., tubulin or topoisomerases) .

Biological Activity

The compound 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS Number: 1049468-60-1) is a member of the imidazo[2,1-b][1,3]thiazole class of compounds, which have garnered interest due to their potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3S, with a molecular weight of approximately 428.5 g/mol. The structure features a thiazole ring fused with an imidazole moiety and functional groups that enhance its biological activity.

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit potent inhibition against various kinases involved in cancer progression. Specifically, studies have shown that derivatives can inhibit FLT3 kinase activity, which is crucial in acute myeloid leukemia (AML) pathogenesis. The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling pathways responsible for cell proliferation and survival .

Anticancer Activity

The biological activity of This compound has been evaluated in several studies. Notably:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MV4-11 (a human AML cell line), with an IC50 value as low as 0.002 μM in cellular assays. This indicates a high potency compared to other known anticancer agents .
  • Structure-Activity Relationship (SAR) : The presence of the methoxy and sulfonamide groups appears to enhance the compound's affinity for FLT3 kinase. Variations in these substituents can lead to changes in potency and selectivity against different cancer types .

Table 1: Summary of Biological Activity

Cell LineIC50 (μM)Compound Structure Features
MV4-110.002Imidazo[2,1-b][1,3]thiazole core
HeLa>10Lack of significant activity
K562 (CML)0.005Enhanced by methoxy and sulfonamide groups

Case Studies

A significant case study involved testing a series of imidazo[2,1-b][1,3]thiazole derivatives against AML cell lines. The study found that modifications to the phenyl rings significantly influenced both the potency and selectivity towards FLT3-dependent pathways. For instance, compounds with additional electron-donating groups showed improved binding affinity and reduced cytotoxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
  • Sulfonamide coupling : Use 4-sulfamoylaniline as a nucleophile for carboxamide bond formation, employing HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in DMSO or DMF .
  • Imidazo[2,1-b]thiazole core synthesis : Cyclize precursors (e.g., 3-methoxyphenyl-substituted thiazoles) under reflux with iodine or triethylamine in acetonitrile, followed by purification via column chromatography .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) and use anhydrous conditions to suppress side reactions. Typical yields range from 60–75% for analogous compounds .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the imidazo[2,1-b]thiazole core (δ 7.8–8.2 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.3 ppm for NH2) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~480–500) .
  • HPLC-PDA : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Anticancer Screening : Use MTT assays against NCI-60 cell lines (e.g., MCF-7, A549) at 1–100 μM doses .
  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assays .
  • Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted thiazole (e.g., 5-methyl) or imidazo rings (e.g., 2-fluoro) to assess impact on potency .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfamoyl NH) and hydrophobic (3-methoxyphenyl) moieties .
  • Data Correlation : Compare IC50 values against analogs (e.g., 6-methyl vs. 6-fluoro derivatives) to establish trends in selectivity .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50 values)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and control for variables like serum concentration .
  • Orthogonal Validation : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence-based assays .
  • Meta-Analysis : Aggregate data from structurally related imidazo[2,1-b]thiazoles (e.g., pyridinyl vs. phenyl derivatives) to identify outliers .

Q. How can metabolic stability and toxicity be predicted early in development?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • In Silico Tools : Apply ADMET Predictor™ to estimate hepatotoxicity (e.g., Rule-of-Five violations) and plasma protein binding .

Key Considerations

  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) to minimize batch variability .
  • Biological Data Interpretation : Normalize results to cell viability controls (e.g., >90% viability in untreated samples) .
  • Regulatory Compliance : Adhere to waste disposal guidelines for sulfonamide intermediates (e.g., separate storage for halogenated byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.